Hydrogen-Bond Donor Count and TPSA Differentiation Between 5-Acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione and 5-Acetyl-1-benzyluracil
The target compound possesses two hydrogen-bond donors (HBD = 2) compared to only one (HBD = 1) for 5-acetyl-1-benzyluracil (CAS 338399-29-4), which lacks the 6-amino substituent. Correspondingly, the topological polar surface area (TPSA) is 92.5 Ų for the target compound versus 71.93 Ų for the comparator [1]. This 20.6 Ų difference in TPSA and the additional hydrogen-bond donor enable fundamentally different intermolecular interaction capacity—directly relevant for target engagement in medicinal chemistry campaigns, solubility in polar media, and blood-brain barrier permeability prediction [1].
| Evidence Dimension | Hydrogen-Bond Donor Count & Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 2; TPSA = 92.5 Ų |
| Comparator Or Baseline | 5-Acetyl-1-benzyluracil (CAS 338399-29-4): HBD = 1; TPSA = 71.93 Ų |
| Quantified Difference | ΔHBD = +1; ΔTPSA = +20.57 Ų (28.6% higher TPSA) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, Cactvs) and ChemSrc databases [1] |
Why This Matters
The additional HBD and higher TPSA directly impact solubility, permeability, and target-binding pharmacophore requirements, making the target compound fundamentally non-interchangeable with the 6-desamino analog in any assay or synthetic scheme requiring both HBD sites.
- [1] PubChem Compound Summary for CID 2378521. Hydrogen Bond Donor Count = 2, TPSA = 92.5 Ų. Computed by Cactvs 3.4.8.24. View Source
